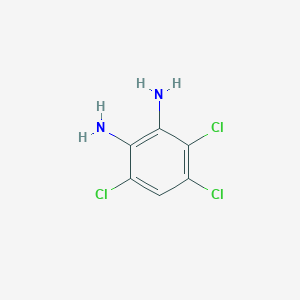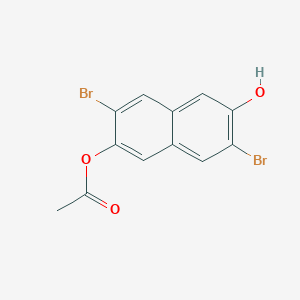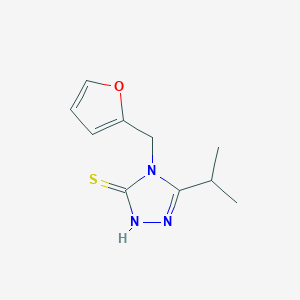
4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole Derivatives and Biological Activities
The triazoles, including 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, are part of a significant class of five-membered heterocyclic compounds. They are crucial for the preparation of new drugs due to their diverse biological activities and the ability to undergo several structural variations. Triazoles have been the focus of research due to their potential in developing new therapeutic agents with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against neglected diseases. The exploration of triazoles in recent patents emphasizes the ongoing interest in these compounds for their therapeutic potential across various domains, indicating a continuous need for innovative approaches in their synthesis and application, particularly considering the challenges of green chemistry and sustainability (Ferreira et al., 2013).
Reactivity and Applications of Triazole Derivatives
Recent studies have shown that derivatives of 1,2,4-triazoles, such as this compound, exhibit a wide range of biological activities. These compounds are being investigated for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The diversity in the chemical modeling of 1,2,4-triazoles opens new avenues for the synthesis of biologically active substances, highlighting the importance of these compounds in modern organic synthesis and their potential applications in developing new pharmaceuticals and therapeutic agents (Ohloblina, 2022).
Industrial and Pharmaceutical Applications
The synthesis and application of amino-1,2,4-triazoles demonstrate the versatility of triazole derivatives in various sectors, including agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The wide-ranging use of these compounds in producing agricultural products, drugs, and other chemicals underscores their significance in the fine organic synthesis industry. This review provides insights into the chemical reactions, production methods, and the application of 3- and 4-amino-1,2,4-triazoles, showcasing the potential of these compounds in addressing the needs of the agriculture and medicine sectors (Nazarov et al., 2021).
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWGYOBIJCHIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)
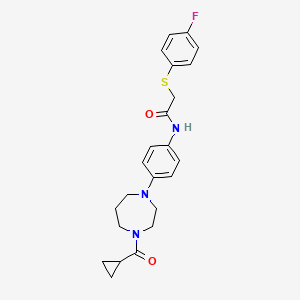
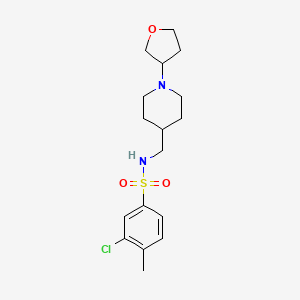
![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)
![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)
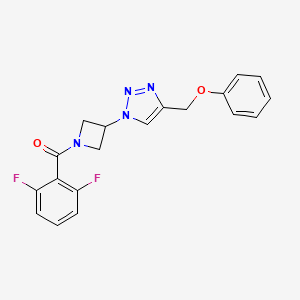

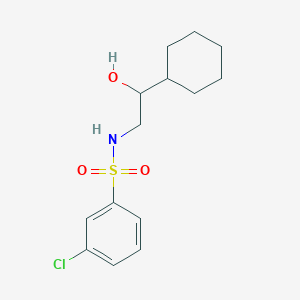
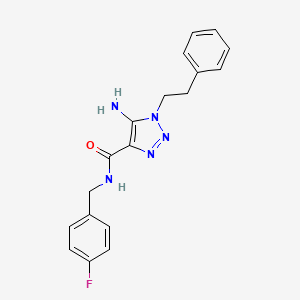
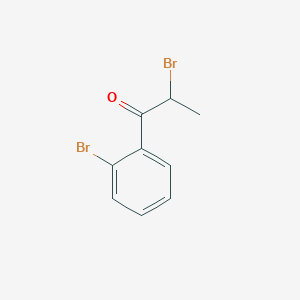
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)
![Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2564524.png)
